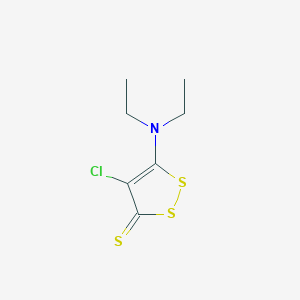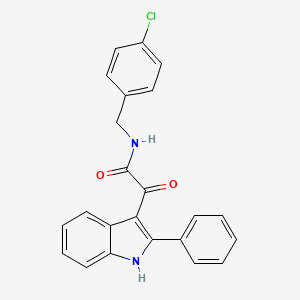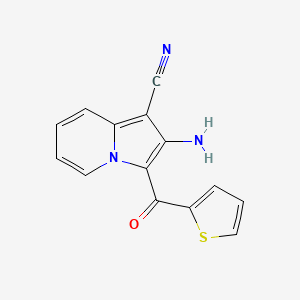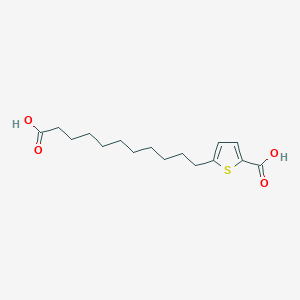![molecular formula C10H9N7O2 B11471891 3-Pyridinemethanamine, N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-](/img/structure/B11471891.png)
3-Pyridinemethanamine, N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a complex organic compound that features both oxadiazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE typically involves multiple steps, including nitration, oxidation, and coupling reactions. One effective method involves the nitration of precursor compounds followed by oxidation and coupling reactions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen peroxide for oxidation, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: The compound is investigated for its use in creating high-energy materials and other industrial applications
Mechanism of Action
The mechanism of action of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-one
- 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
Uniqueness
Compared to similar compounds, 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE stands out due to its dual oxadiazole and pyridine rings, which confer unique chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9N7O2 |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
4-[5-(pyridin-3-ylmethylamino)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C10H9N7O2/c11-8-7(15-19-16-8)9-14-10(18-17-9)13-5-6-2-1-3-12-4-6/h1-4H,5H2,(H2,11,16)(H,13,14,17) |
InChI Key |
HBLPXUAYSXHIQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one](/img/structure/B11471808.png)
![N,4,6-trimethyl-N-phenyl-3-{[(2,4,6-trimethoxyphenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11471810.png)
![5-[2-Hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11471824.png)
![Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B11471830.png)

![4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11471841.png)
![2-(3,5-dimethyl-1-adamantyl)-N-[2-(3-methoxyphenoxy)ethyl]acetamide](/img/structure/B11471845.png)

![7-{2-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11471850.png)

![3-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11471854.png)
![3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B11471868.png)

![5-([(4-Chlorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11471875.png)
